5-Chlorosulfonyl-2-methoxybenzoic Acid-d3
Overview
Description
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is a deuterated derivative of 5-Chlorosulfonyl-2-methoxybenzoic Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorosulfonic acid and a deuterated solvent to ensure the incorporation of deuterium atoms .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols can be used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide or sulfonate esters, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies and isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 involves its interaction with various molecular targets. The presence of the chlorosulfonyl group allows it to act as an electrophile, facilitating nucleophilic substitution reactions. The deuterium atoms provide stability and can be used to trace the compound’s pathway in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
5-Chlorosulfonyl-2-methoxybenzoic Acid: The non-deuterated version of the compound.
Methyl 5-chloro-2-methoxybenzoate: A related ester compound.
2-Methoxy-5-sulfonylbenzoic Acid: A similar compound with a sulfonyl group instead of a chlorosulfonyl group.
Uniqueness
The uniqueness of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of reaction mechanisms and metabolic pathways. This makes it particularly valuable in research settings where precise tracking of molecular interactions is required .
Properties
IUPAC Name |
5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBZCDOQEMLMAB-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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